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Introduction
Cereblon (CRBN) has emerged as a critical target in drug discovery, primarily for its role as a

substrate receptor within the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1][2]

Ligands that bind to CRBN, such as immunomodulatory drugs (IMiDs) and the CRBN-binding

component of Proteolysis Targeting Chimeras (PROTACs), can modulate the substrate

specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal

degradation of specific target proteins.[1][3] This mechanism is central to the therapeutic effect

of molecular glues and PROTACs in various diseases, including cancer.[4][5]

Verifying and quantifying the engagement of small molecules with CRBN inside living cells is a

crucial step in the development of these novel therapeutics. In-cell target engagement assays

provide essential information on compound potency, cell permeability, and the correlation

between target binding and downstream cellular effects. This document provides detailed

application notes and protocols for two widely used in-cell target engagement assays for CRBN

ligands: the NanoBRET™ Target Engagement (NanoBRET TE) assay and the Cellular Thermal

Shift Assay (CETSA).
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CRBN is a pivotal component of the CRL4 E3 ubiquitin ligase complex, which also includes

Cullin 4 (CUL4), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).

[2][6] In its native state, this complex ubiquitinates endogenous substrates, marking them for

degradation by the proteasome. The binding of a CRBN ligand, such as a molecular glue or the

warhead of a PROTAC, alters the conformation of the substrate-binding pocket of CRBN. This

allosteric change leads to the recruitment of "neosubstrates," proteins that are not the natural

targets of the CRBN E3 ligase complex.[1] The subsequent ubiquitination and degradation of

these neosubstrates, which can be oncoproteins like IKZF1 and IKZF3, are the basis for the

therapeutic activity of many CRBN-targeting compounds.[6]
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CRBN E3 Ligase Signaling Pathway

Quantitative Data Summary
The following table summarizes the binding affinities of various ligands to CRBN, as

determined by in-cell target engagement assays. This data allows for a direct comparison of

the potency of different molecular glues and PROTACs.
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Ligand Assay Type Cell Line IC50 / Kd Reference

Lenalidomide TR-FRET - 2.694 µM (IC50) [7]

Pomalidomide In-cell ELISA MM1S >10 µM (IC50) [8]

CC-122

(Avadomide)
In-cell ELISA MM1S ~5 µM (IC50) [8]

CC-220

(Iberdomide)
In-cell ELISA MM1S <1 µM (IC50) [8]

dBET1 NanoBRET TE HEK293 Tabulated Data [9]

dBET6 NanoBRET TE HEK293 Tabulated Data [9]

YJ1b TR-FRET - 0.206 µM (IC50) [7]

YJ2c TR-FRET - 0.211 µM (IC50) [7]

YJ2h TR-FRET - 0.282 µM (IC50) [7]

Acylated

derivative 1
Competitive MST -

Lower affinity

than

Lenalidomide

[10][11]

Acylated

derivative 2
Competitive MST -

Lower affinity

than

Lenalidomide

[10][11]

Compound 4 Competitive MST -

Higher affinity

than

Lenalidomide

[10][11]

Compound 5 Competitive MST -

Higher affinity

than

Lenalidomide

[10][11]

Glutarimide FRET - Lowest affinity [12]

Experimental Protocols
NanoBRET™ Target Engagement (TE) Assay for CRBN
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The NanoBRET TE assay is a proximity-based method that measures the binding of a ligand to

a target protein within living cells.[13] It utilizes Bioluminescence Resonance Energy Transfer

(BRET) between a NanoLuc® luciferase-tagged CRBN (donor) and a cell-permeable

fluorescent tracer that binds to CRBN (acceptor).[13][14] Unlabeled CRBN ligands compete

with the tracer for binding to NanoLuc-CRBN, leading to a decrease in the BRET signal in a

dose-dependent manner.[13]
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NanoBRET TE Assay Workflow
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Materials:

HEK293 cells (or other suitable cell line)

NanoLuc®-CRBN fusion vector[15]

Transfection reagent (e.g., FuGENE® HD)

Opti-MEM™ I Reduced Serum Medium

DMEM with 10% FBS and 1% Pen/Strep

White, 384-well assay plates

CRBN NanoBRET™ Tracer (e.g., BODIPY-lenalidomide)[13]

NanoBRET™ Nano-Glo® Substrate[9]

Extracellular NanoLuc® Inhibitor[16]

Test compounds (CRBN ligands)

Plate reader capable of measuring luminescence at 450 nm and 610 nm[16]

Protocol:

Cell Transfection:

One day before the assay, transfect HEK293 cells with the NanoLuc-CRBN expression

vector according to the manufacturer's protocol for the transfection reagent.[16]

Culture the transfected cells for 18-24 hours to allow for protein expression.[16]

Cell Preparation:

On the day of the assay, harvest the cells by trypsinization.

Resuspend the cells in Opti-MEM at a concentration of 2 x 10^5 cells/mL.[16]
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Assay Plate Preparation:

Prepare serial dilutions of the test compounds in Opti-MEM.

Dispense the cell suspension into the wells of a 384-well plate.[13]

Add the test compounds to the appropriate wells.

Add the fluorescent CRBN tracer to all wells at a final concentration optimized for the

assay.

Incubate the plate for 2 hours at 37°C in a CO2 incubator.[16]

Detection:

Prepare the NanoBRET substrate solution containing the extracellular NanoLuc inhibitor

according to the manufacturer's instructions.[16]

Add the substrate solution to all wells.

Immediately read the plate on a luminometer, measuring the donor emission at 450 nm

and the acceptor emission at 610 nm.[16]

Data Analysis:

Calculate the NanoBRET ratio by dividing the acceptor emission (610 nm) by the donor

emission (450 nm).

Plot the BRET ratio against the log of the compound concentration and fit the data to a

sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for CRBN
CETSA is a label-free method to monitor drug-target engagement in a cellular context.[17][18]

The principle is based on the ligand-induced thermal stabilization of the target protein.[17][18]

When a ligand binds to CRBN, the protein becomes more resistant to heat-induced

denaturation and aggregation. By heating cell lysates or intact cells to various temperatures
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and then quantifying the amount of soluble CRBN remaining, one can determine if a compound

has engaged the target.[17]
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CETSA Workflow

Materials:

Cell line of interest (e.g., MM.1S, HEK293)

Test compounds (CRBN ligands)

Phosphate-buffered saline (PBS)

Lysis buffer (containing protease and phosphatase inhibitors)

PCR tubes or 96-well PCR plate

Thermocycler

Centrifuge

Protein quantification method (e.g., Western blot apparatus and reagents, ELISA kit)

Anti-CRBN antibody

Protocol:

Cell Treatment:

Culture cells to the desired confluency.

Treat the cells with the test compound at various concentrations or a vehicle control for a

specified time (e.g., 1-2 hours) at 37°C.[19]

Thermal Challenge:

Harvest the cells and wash with PBS.

Resuspend the cells in PBS or lysis buffer.
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Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.[20]

Heat the samples in a thermocycler for a set time (e.g., 3 minutes) across a range of

temperatures (e.g., 40-70°C).[20]

After heating, cool the samples to room temperature.

Sample Processing:

Lyse the cells (if not already in lysis buffer) using methods such as freeze-thaw cycles or

sonication.

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the

aggregated proteins.[20]

Carefully collect the supernatant, which contains the soluble protein fraction.

Protein Detection:

Quantify the amount of soluble CRBN in each sample using a suitable method such as:

Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe

with an anti-CRBN antibody.

ELISA: Use a CRBN-specific sandwich ELISA kit.

Data Analysis:

Melt Curve: Quantify the band or signal intensity for CRBN at each temperature.

Normalize the data to the intensity at the lowest temperature (or an unheated control). Plot

the percentage of soluble CRBN against the temperature to generate a melt curve. A shift

in the curve to a higher temperature in the presence of the compound indicates target

engagement.

Isothermal Dose-Response (ITDR): Heat all samples at a single, optimized temperature (a

temperature where a significant portion of CRBN is denatured in the absence of a ligand).

Quantify the soluble CRBN at different compound concentrations. Plot the percentage of
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soluble CRBN against the log of the compound concentration to determine the EC50 for

thermal stabilization.[21]

Troubleshooting
NanoBRET TE Assay:

Low BRET Signal:

Optimize transfection efficiency.

Increase the expression level of the NanoLuc-CRBN fusion protein.

Optimize the concentration of the fluorescent tracer.

High Background:

Ensure the extracellular NanoLuc inhibitor is used.

Wash cells to remove any unbound tracer.

No Competition:

Confirm the binding of the test compound to CRBN using an orthogonal biophysical assay.

Assess the cell permeability of the test compound.

CETSA:

No Thermal Shift:

The compound may not bind to CRBN in cells or the binding affinity may be too low to

induce a detectable thermal shift.

Optimize the heating time and temperature range.

Ensure complete cell lysis and efficient separation of soluble and aggregated fractions.

High Variability:
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Ensure uniform heating of all samples.

Maintain consistency in cell handling and sample processing.

Load equal amounts of protein for Western blot analysis.

Conclusion
In-cell target engagement assays are indispensable tools for the development of CRBN-

targeting therapeutics. The NanoBRET TE assay offers a high-throughput, quantitative method

for determining ligand binding affinity in living cells, while CETSA provides a label-free

approach to confirm target engagement and can be adapted for various downstream detection

methods. The detailed protocols and troubleshooting guidance provided in this document will

enable researchers to effectively implement these assays and accelerate the discovery and

optimization of novel CRBN ligands.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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